molecular formula C10H16N2O3 B12518813 tert-Butyl 2-(1H-imidazol-1-yl)ethyl carbonate CAS No. 798571-69-4

tert-Butyl 2-(1H-imidazol-1-yl)ethyl carbonate

Cat. No.: B12518813
CAS No.: 798571-69-4
M. Wt: 212.25 g/mol
InChI Key: MSGNAMOHLIFQGP-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(1H-imidazol-1-yl)ethyl carbonate is a chemical reagent designed for research and development applications. Compounds featuring a tert-butyl carbonate (Boc) group and an imidazole heterocycle are highly valued in medicinal chemistry and drug discovery. The Boc group serves as a versatile protecting group for amines, helping to block specific reactive sites during multi-step synthetic processes and can be removed under mild acidic conditions. The imidazole ring is a privileged structure in pharmacology, commonly found in molecules that interact with biological systems. As a result, this compound may serve as a key synthetic intermediate in the preparation of more complex molecules, such as potential pharmaceuticals and agrochemicals. For example, structurally similar Boc-protected imidazole derivatives are utilized as intermediates in synthesizing novel compounds for various research applications. This product is intended for use by qualified laboratory researchers only. It is strictly for research purposes and is not classified as a drug, antibiotic, or licensed for any form of human or veterinary therapeutic use.

Properties

CAS No.

798571-69-4

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

tert-butyl 2-imidazol-1-ylethyl carbonate

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)14-7-6-12-5-4-11-8-12/h4-5,8H,6-7H2,1-3H3

InChI Key

MSGNAMOHLIFQGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)OCCN1C=CN=C1

Origin of Product

United States

Preparation Methods

Alkylation of Imidazole with tert-Butyl Chloroacetate

The most widely reported method involves the alkylation of imidazole with tert-butyl chloroacetate (TBCA) in the presence of a base. Potassium carbonate (K₂CO₃) is typically used as both a base and a desiccant, facilitating the nucleophilic attack of imidazole’s nitrogen on the chloroacetate electrophile.

Procedure :

  • Reaction Setup : Imidazole (0.29 mol) and TBCA (0.29 mol) are combined with K₂CO₃ (0.37 mol) at 0–5°C.
  • Heating : The mixture is gradually heated to 60°C and stirred for 4–6 hours.
  • Workup : Water is added to the cooled reaction mass, precipitating the product as a crystalline solid. Filtration and drying yield tert-butyl 2-(1H-imidazol-1-yl)ethyl carbonate with a 66% yield.

Key Data :

  • Solvent : Solvent-free conditions.
  • Reaction Time : 4–6 hours.
  • Yield : 66%.

This method avoids hazardous solvents, aligning with green chemistry principles. The absence of solvent simplifies purification, as the product crystallizes directly from the reaction mixture.

Solvent-Free Alkylation Strategies

Optimization of Base and Stoichiometry

Recent patents emphasize solvent-free protocols to enhance sustainability. Equimolar ratios of imidazole and TBCA minimize di-alkylation byproducts, such as the di-acid impurity (4a), which forms when excess TBCA is present.

Critical Parameters :

  • Base Selection : K₂CO₃ outperforms weaker bases (e.g., triethylamine) by preventing di-alkylation.
  • Temperature : 60°C balances reaction rate and selectivity.
  • Impurity Control : Di-acid impurities are maintained below 0.5% through stoichiometric precision.

Advantages :

  • Environmental Impact : Eliminates solvent waste.
  • Cost Efficiency : Reduces raw material and purification costs.

Catalytic and Solvent-Assisted Methods

Polar Aprotic Solvent Systems

While solvent-free methods dominate recent literature, traditional approaches using dimethylformamide (DMF) or tetrahydrofuran (THF) remain viable. These solvents enhance reagent solubility, particularly for large-scale syntheses.

Procedure :

  • Reaction : Imidazole and TBCA are dissolved in DMF with K₂CO₃.
  • Reflux : The mixture is heated under reflux (80–100°C) for 3–6 hours.
  • Isolation : The product is extracted with ethyl acetate and purified via recrystallization.

Key Data :

  • Yield : 70–75%.
  • Purity : >98% by HPLC.

Drawbacks :

  • Solvent Handling : Requires evaporation and disposal, increasing environmental footprint.

Comparative Analysis of Methodologies

Parameter Solvent-Free DMF-Assisted
Yield 66% 70–75%
Reaction Time 4–6 hours 3–6 hours
Solvent Use None DMF/THF
Environmental Impact Low Moderate
Byproduct Formation <0.5% 1–2%

Insights :

  • Solvent-free methods offer ecological benefits but slightly lower yields.
  • DMF-assisted processes suit industrial scales but require solvent management.

Mechanistic Insights and Byproduct Control

Reaction Mechanism

The synthesis proceeds via a two-step mechanism:

  • Alkylation : Imidazole attacks the electrophilic carbon of TBCA, displacing chloride.
  • Carbonate Formation : The tert-butyl carbonate group stabilizes the product via steric hindrance.

Di-Alkylation Mitigation

Di-alkylation is minimized by:

  • Stoichiometric Control : Equimolar imidazole and TBCA.
  • Base Strength : Strong bases (K₂CO₃) deprotonate imidazole efficiently, reducing secondary reactions.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(1H-imidazol-1-yl)ethyl carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce various imidazole derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-(1H-imidazol-1-yl)ethyl carbonate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Imidazole derivatives are known to exhibit antimicrobial, antifungal, and anticancer activities .

Medicine: In medicine, imidazole derivatives are explored for their therapeutic potential. They are used in the development of drugs for treating infections, inflammation, and other diseases .

Industry: In the industrial sector, this compound is used in the synthesis of materials with specific properties, such as polymers and catalysts .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1H-imidazol-1-yl)ethyl carbonate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Analysis:

Substituent Effects on Reactivity and Conformation The title compound’s 80.54° dihedral angle between the imidazole and acetate planes contrasts with derivatives like 5{31}, where steric bulk from the benzylamino group likely alters conformational flexibility . The nitro-substituted analog () introduces electron-withdrawing effects, enhancing electrophilicity for applications in radiopharmaceuticals .

Synthetic Pathways

  • The title compound employs a straightforward one-step alkylation, whereas 5{31} requires peptide coupling steps, reflecting the complexity of introducing multiple functional groups .
  • tert-Butyl bromoacetate (used in ) offers higher reactivity than chloroacetate, enabling efficient nitroimidazole derivatization .

Crystallographic and Physical Properties

  • The title compound’s P2₁/n space group and hydrogen-bonded dimers contrast with the benzimidazole derivative (), which may adopt distinct packing due to its planar benzimidazole core .
  • Melting points vary significantly: the title compound melts at 384–386 K, while nitro-substituted analogs () likely exhibit lower melting points due to reduced symmetry.

Functional Group Impact on Applications

  • Boc-protected derivatives (e.g., the title compound, ) are widely used as intermediates in drug synthesis due to their stability under basic conditions .
  • Compounds like 5{31} () highlight the role of imidazole in peptide mimetics, leveraging hydrogen-bonding capabilities for target binding .

Biological Activity

Tert-butyl 2-(1H-imidazol-1-yl)ethyl carbonate is a compound that combines a tert-butyl group with an imidazole moiety linked through a carbonate functional group. This unique structure has garnered interest in medicinal chemistry and material science due to the biological activities associated with the imidazole ring. Compounds containing imidazole are known for their roles as enzyme inhibitors and their potential applications in treating various diseases, including cancer, infections, and metabolic disorders.

Chemical Structure

The chemical structure of this compound is significant for its biological activity. The imidazole ring is a key feature that contributes to its pharmacological properties. The carbonate linkage enhances solubility and stability, which are crucial for biological interactions.

Antimicrobial Properties

Research indicates that compounds with imidazole rings exhibit notable antimicrobial activity. For instance, derivatives of imidazole have been shown to effectively inhibit the growth of various bacteria and fungi. The mechanism often involves interference with microbial enzyme systems or disruption of cellular membranes.

Anticancer Activity

Imidazole derivatives, including this compound, have been studied for their anticancer properties. They may act by inhibiting specific pathways involved in tumor growth or by inducing apoptosis in cancer cells. Preliminary studies suggest that this compound could be explored further for its potential to target cancer cell lines effectively.

Enzyme Inhibition

The imidazole moiety is known for its ability to act as an enzyme inhibitor . This activity is particularly relevant in drug design, where targeting specific enzymes can lead to therapeutic benefits in diseases such as diabetes and hypertension. The exact inhibition mechanisms of this compound require further investigation.

Synthesis and Research Findings

The synthesis of this compound typically involves reactions between tert-butyl chloroacetate and imidazole under controlled conditions. Various methodologies have been explored to optimize yield and purity while minimizing environmental impact.

Case Studies

Several studies have focused on the biological evaluation of imidazole-containing compounds:

  • Antimicrobial Efficacy : A study demonstrated that imidazole derivatives significantly inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting a promising application in treating infections.
  • Anticancer Screening : In vitro assays showed that certain imidazole derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potential as anticancer agents.
  • Enzyme Inhibition Studies : Research on enzyme kinetics revealed that some imidazole derivatives could effectively inhibit enzymes involved in metabolic pathways, paving the way for their use in metabolic disease therapies.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Tert-butyl carbamateContains a carbamate groupUsed widely in organic synthesis
Imidazole acetic acidContains an imidazole ringExhibits significant biological activity
Tert-butyl chloroacetateContains a chloroacetate moietyCommonly used as an intermediate in organic synthesis
Imidazoles with different side chainsVarying substituents on the imidazole ringDifferent pharmacological profiles

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